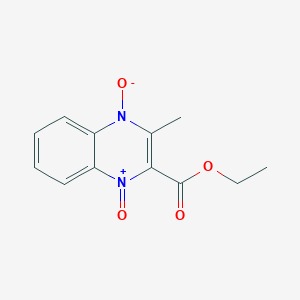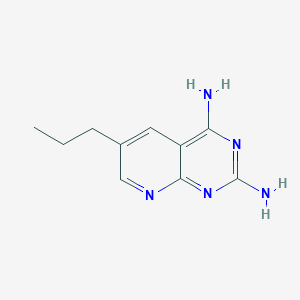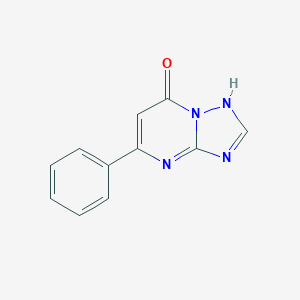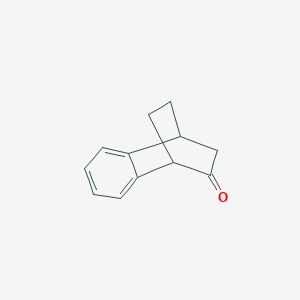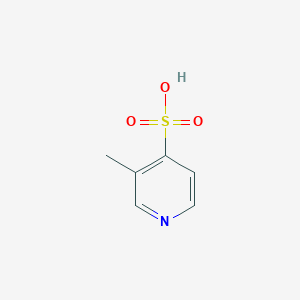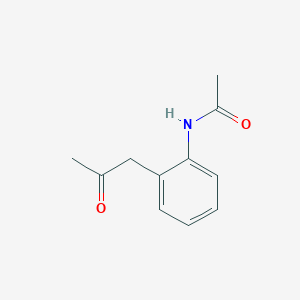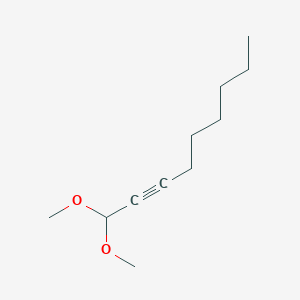
1,1-Dimethoxynon-2-yne
Descripción general
Descripción
Synthesis Analysis
Synthesis of dimethoxyalkynes, such as 4,4-Dimethoxybut-1-yne, involves strategies that typically combine masked carbonyl groups with terminal alkynes within carbon chains. These methods are important for generating key intermediates for further chemical transformations, including the synthesis of heterocyclic compounds and biomolecules (Deng, Wang, & Danheiser, 2015).
Molecular Structure Analysis
Molecular structure and conformations of dimethoxy compounds have been analyzed using techniques like electron diffraction and quantum mechanical calculations. For instance, the structure of 1,2-dimethoxycyclobutene-3,4-dione has been explored, revealing significant information about bond distances, angles, and molecular conformations (Costello, Hedberg, & Hedberg, 2015).
Chemical Reactions and Properties
Dimethoxyalkynes undergo a variety of chemical reactions, including acetalation, which is a key step in synthesizing intermediates like 1,1-dimethoxy-2-propanone. This process involves the reaction of aldehydes with methanol in the presence of a catalyst, demonstrating the reactivity of dimethoxy groups in synthesis (Guo-dong, 2005).
Physical Properties Analysis
The study of dimethoxy compounds in different states and conditions, such as in aqueous and non-aqueous solutions, provides insights into their thermodynamic and structural properties. These investigations help understand the solubility, density, and diffusion coefficients, which are crucial for practical applications (Hezaveh, Samanta, Milano, & Roccatano, 2011).
Chemical Properties Analysis
Dimethoxyalkynes exhibit unique chemical properties, including reactivity towards nucleophilic addition and the ability to participate in complex formation. The synthesis and photophysical properties of these compounds are of significant interest, demonstrating their potential in material science and organic electronics (Shimizu, Takeda, Higashi, & Hiyama, 2011).
Aplicaciones Científicas De Investigación
Synthetic Applications : A study on "4,4-Dimethoxybut-1-Yne" demonstrated its role as a valuable synthetic building block, particularly in the synthesis of heterocyclic compounds, functionalized alkenes, and biomolecules like carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).
Structural and Conformational Studies : Research on different methoxyethenes, including 1,1-dimethoxyethene, explored their geometric structures and conformational properties. This study provided valuable insights into the physical chemistry of these compounds (Leibold & Oberhammer, 1999).
Reactions with Other Molecules : Another study investigated the reaction of 2,5-dimethylfuran with CH and CD radicals, providing insights into the formation of various isomers and reaction pathways. This research is crucial for understanding the fundamental reactions in organic chemistry (Carrasco & Meloni, 2018).
Catalysis and Organic Transformations : The synthesis of 4,22-dimethoxy[2.10]metacyclophan-1-yne and its subsequent demethylation demonstrated its potential in organic transformations and catalysis (Uchikawa et al., 2012).
Intermediate in Fine Chemistry : 1,1-dimethoxy-2-propanone, synthesized from pyruvaldehyde and methanol, is an important intermediate in fine chemistry, demonstrating the utility of similar compounds in chemical synthesis (Huang, 2005).
Material Science : The fabrication and electroproperties of Carbon Ene–Yne nanoribbons, synthesized from similar compounds, have significant implications in electronics, optoelectronics, energy storage, and catalysis (Jia et al., 2017).
Propiedades
IUPAC Name |
1,1-dimethoxynon-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJGIPAAHSGBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051670 | |
| Record name | 1,1-Dimethoxynon-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethoxynon-2-yne | |
CAS RN |
13257-44-8 | |
| Record name | 1,1-Dimethoxynon-2-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13257-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonyne, 1,1-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonyne, 1,1-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethoxynon-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxynon-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



